4-Methyl-5-nitrocatechol

Biodegradation Enzymology 2,4-DNT Pathway

4-Methyl-5-nitrocatechol (MNC) is the obligatory intermediate in the 2,4-DNT biodegradation pathway, with a uniquely low Km of 1.2 μM for DntB monooxygenase. Its isomer-specific properties—distinct photolysis rate (3.2×10⁻⁵ s⁻¹) and unique Cu(II) complexation—make it irreplaceable for environmental monitoring, enzymatic assays, and sensor calibration. Certified purity ensures reliable, reproducible data. Substituting with generic nitrocatechols leads to experimental failure.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 68906-21-8
Cat. No. B015798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-nitrocatechol
CAS68906-21-8
Synonyms5-Nitro-4-homopyrocatechol;  4-Methyl-5-nitro-1,2-benzenediol; _x000B_MNC
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])O)O
InChIInChI=1S/C7H7NO4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3
InChIKeyWLLRAKCRHPMKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-nitrocatechol (CAS: 68906-21-8): Technical Baseline for Scientific Procurement


4-Methyl-5-nitrocatechol (MNC, 4M5NC, CAS: 68906-21-8) is a nitrotoluene derivative of catechol, characterized by a methyl group at position 4 and a nitro group at position 5 on the benzene ring [1]. It functions primarily as a key metabolic intermediate in the bacterial degradation pathway of 2,4-dinitrotoluene (2,4-DNT) [2] and is recognized as an atmospheric tracer for biomass burning secondary organic aerosols [3]. The compound's specific substitution pattern confers unique chemical and biochemical properties distinct from its structural analogs, making it a critical reference material for environmental chemistry, biodegradation research, and analytical method development [4].

Why Generic 4-Methyl-5-nitrocatechol (CAS: 68906-21-8) Substitution Fails: The Criticality of Isomeric Purity and Source Specification


Procurement of 4-methyl-5-nitrocatechol cannot be based solely on the general class of 'nitrocatechols' due to its unique positional isomerism and quantifiable differences in reactivity. The specific 4-methyl-5-nitro substitution pattern dictates its exclusive role as the sole substrate for the enzyme DntB in the 2,4-DNT biodegradation pathway, with a low Km of 1.2 μM [1]. Isomers like 3-methyl-5-nitrocatechol or 4-nitrocatechol do not function in this pathway [2]. Furthermore, physical properties such as photolytic stability are isomer-dependent; 4-methyl-5-nitrocatechol exhibits a photolysis rate constant at 254 nm of (3.2 ± 0.3) × 10⁻⁵ s⁻¹, which is approximately half that of 4-nitrocatechol [3][4]. Substituting with an incorrect isomer or an impure mixture will lead to experimental failure, invalid results in atmospheric tracer studies, and irreproducible data in enzymatic assays. The following evidence provides a quantitative basis for requiring certified identity and purity.

4-Methyl-5-nitrocatechol (CAS: 68906-21-8): Quantified Differentiation Against Key Analogs for Informed Scientific Selection


Superior Enzymatic Substrate Affinity: 4-Methyl-5-nitrocatechol vs. 4-Nitrophenol for DntB Monooxygenase

4-Methyl-5-nitrocatechol exhibits a high affinity for its cognate enzyme, DntB monooxygenase, as evidenced by a very low Michaelis-Menten constant (Km) of 1.2 μM [1][2]. This is a critical differentiator from other nitroaromatics, such as 4-nitrophenol, which is not a substrate for this enzyme and would not initiate the specific ring-fission reactions required in the 2,4-DNT degradation pathway [3].

Biodegradation Enzymology 2,4-DNT Pathway

Divergent Photolytic Stability in Atmospheric Models: 4-Methyl-5-nitrocatechol vs. 4-Nitrocatechol

The atmospheric lifetime and fate of nitrocatechols are dictated by their photolytic stability. A direct comparison at 254 nm shows that 4-methyl-5-nitrocatechol is significantly more resistant to photodegradation than its demethylated analog. Its photolysis rate constant is (3.2 ± 0.3) × 10⁻⁵ s⁻¹, compared to (6.7 ± 0.1) × 10⁻⁵ s⁻¹ for 4-nitrocatechol [1][2]. This 2.1-fold difference is substantial and indicates that 4-methyl-5-nitrocatechol will persist longer in the atmosphere, affecting its role as a tracer and its environmental impact [3].

Atmospheric Chemistry Photolysis Environmental Fate

Distinct Electrochemical Behavior in Copper Complexation: 4-Methyl-5-nitrocatechol vs. 3-Methyl-5-nitrocatechol

The interaction of nitrocatechols with metal ions like Cu(II) is an important factor in their environmental toxicity and mobility. Electrochemical analysis reveals that the methyl group position significantly influences complexation behavior. While both 4-methyl-5-nitrocatechol and 3-methyl-5-nitrocatechol form complexes with Cu(II), their voltammetric responses differ, indicating distinct complex stabilities and redox properties [1]. This isomer-specific behavior is crucial for understanding the compound's fate in aquatic systems [2].

Ecotoxicology Voltammetry Metal Complexation

Role as a Key Biodegradation Intermediate and Enzyme Engineering Substrate

4-Methyl-5-nitrocatechol is the specific, pathway-obligate intermediate in the bacterial degradation of the priority pollutant 2,4-dinitrotoluene (2,4-DNT) [1][2]. Its production and subsequent consumption by the enzyme DntB (kcat/Km for wild-type enzyme = 40 s⁻¹ M⁻¹) is a critical and quantitative step in the pathway [3]. This has driven protein engineering efforts to improve enzyme efficiency; for example, the M22L/L380I variant of DntB shows an 11-fold increase in catalytic efficiency (kcat/Km = 450 s⁻¹ M⁻¹) for 4-methyl-5-nitrocatechol degradation compared to the wild type [3][4].

Bioremediation Protein Engineering Oxygenases

Recommended Scientific and Industrial Use Cases for 4-Methyl-5-nitrocatechol (CAS: 68906-21-8)


Analytical Standard for 2,4-Dinitrotoluene (2,4-DNT) Biodegradation Pathway Studies

Due to its role as a specific and obligatory intermediate in the 2,4-DNT degradation pathway, 4-methyl-5-nitrocatechol is an essential analytical standard for identifying and quantifying this pathway in environmental samples, microbial cultures, and enzymatic assays [1]. Its unique low Km for the enzyme DntB (1.2 μM) makes it the definitive marker for confirming pathway activity [2]. Any attempt to substitute with a generic nitrocatechol will lead to false negatives or misidentification of the degradation mechanism.

Source-Specific Tracer for Biomass Burning in Atmospheric Aerosol Research

4-Methyl-5-nitrocatechol, along with its isomers, has been identified as a primary marker for secondary organic aerosols (SOA) derived specifically from biomass burning emissions [1]. Its distinct photolytic stability, quantified by a rate constant of (3.2 ± 0.3) × 10⁻⁵ s⁻¹ [2], directly impacts its atmospheric lifetime and measured concentration. Accurate source apportionment and atmospheric chemistry modeling require the use of authentic 4-methyl-5-nitrocatechol as a calibration standard, as its behavior is not interchangeable with other nitrocatechol isomers [3].

Reference Material for Developing Voltammetric Sensors for Nitroaromatic Pollutants

The isomer-specific complexation of 4-methyl-5-nitrocatechol with Cu(II), which yields a unique voltammetric signal distinct from its close analogs like 3-methyl-5-nitrocatechol [1], positions it as a valuable reference compound. It is used to develop and calibrate electrochemical sensors and biosensors (e.g., using polyphenol oxidase) for the detection of 2,4-DNT and its breakdown products in environmental monitoring and remediation efforts [2][3]. Using an incorrect isomer would compromise the selectivity and accuracy of such sensors.

Substrate for Engineering Oxygenases in Bioremediation Research

4-Methyl-5-nitrocatechol is the key substrate for the directed evolution and rational design of enzymes like DntB monooxygenase. The quantifiable improvement in catalytic efficiency—from a wild-type kcat/Km of 40 s⁻¹ M⁻¹ to 450 s⁻¹ M⁻¹ in engineered variants [1]—provides a precise metric for evaluating new biocatalysts. It serves as a benchmark substrate in protein engineering projects aimed at enhancing the degradation of recalcitrant nitroaromatic pollutants [2].

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